![molecular formula C12H23BO2 B13486282 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane: is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrogen halide byproduct. The reaction conditions usually require an inert atmosphere and moderate temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling the reaction parameters ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydroboration: This compound undergoes hydroboration reactions with alkenes and alkynes to form organoboron intermediates.
Coupling Reactions: It is used in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions:
Hydroboration: Transition metal catalysts such as palladium or platinum are commonly used.
Borylation: Palladium catalysts are typically employed.
Coupling Reactions: Copper catalysts are used along with aryl iodides.
Major Products:
Hydroboration: Organoboron intermediates.
Borylation: Pinacol benzyl boronate.
Coupling Reactions: Aryl boronates.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Drug Development: Utilized in the development of boron-containing drugs due to its ability to form stable carbon-boron bonds.
Bioconjugation: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Industry:
Material Science: Used in the production of advanced materials, including polymers and nanomaterials.
Electronics: Plays a role in the fabrication of electronic components due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through various catalytic processes. The compound interacts with transition metal catalysts to facilitate the addition of boron to unsaturated carbon-carbon bonds. This process involves the activation of the boron atom, making it more reactive towards nucleophilic attack .
Comparaison Avec Des Composés Similaires
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
- Allylboronic acid pinacol ester
Uniqueness: 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boron compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C12H23BO2 |
|---|---|
Poids moléculaire |
210.12 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(E)-3-methylpent-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-7-10(2)8-9-13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/b9-8+ |
Clé InChI |
YMHCJRIEOLRVLC-CMDGGOBGSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)CC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


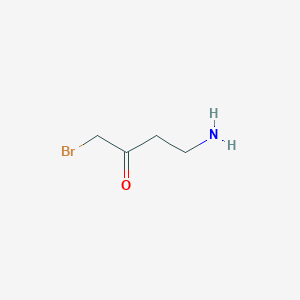
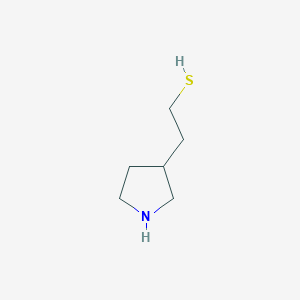
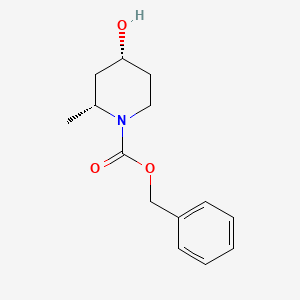
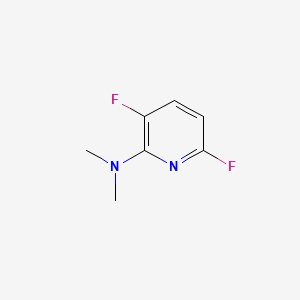
![Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
![[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)
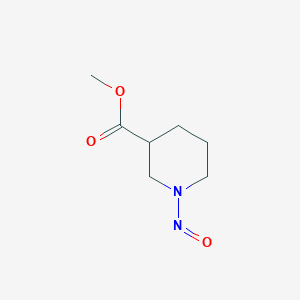
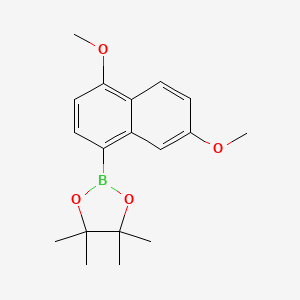
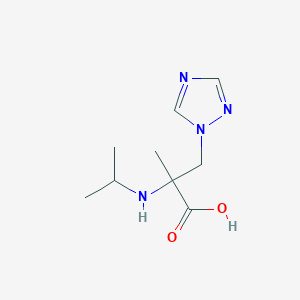
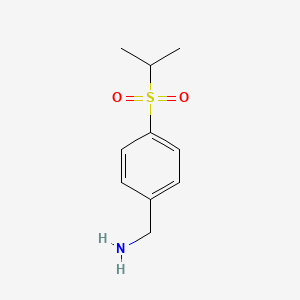
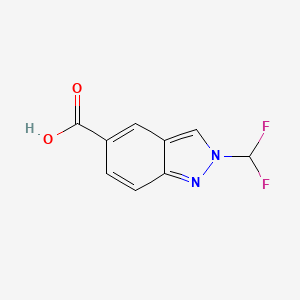
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
